molecular formula C15H9BrO B134669 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17044-50-7

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one

Cat. No. B134669
CAS RN: 17044-50-7
M. Wt: 285.13 g/mol
InChI Key: WYAFINWXANSYGR-UHFFFAOYSA-N
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Patent
US09090535B2

Procedure details

Sodium hydroxide (51.5 g, 1.29 mmol) was added to a stirring slurry of 10,11-dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one (2) (157.0 g, 428.9 mmol) in 1.8 L of methanol and the resulting mixture was heated to 70° C. under nitrogen. LC/MS analysis after six hours revealed consumption of the starting material. The slurry was allowed to cool to room temperature and the solid was collected by vacuum filtration, washed with a small amount of methanol, and dried under vacuum to afford 113 g (92%) of 10-bromo-dibenzo[a,d]cyclohepten-5-one (3). ESI MS m/z 286.5, 288.5 (M+H)+. 1H NMR (d6-DMSO, 250 MHz): 8.05 (1H, d), 7.89-7.63 (6H, m), 7.42 (1H, m), 6.67 (1H, s).
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][CH:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8](=[O:15])[C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]=2[CH:5]1Br>CO>[Br:3][C:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8](=[O:15])[C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
157 g
Type
reactant
Smiles
BrC1C(C2=C(C(C3=C1C=CC=C3)=O)C=CC=C2)Br
Name
Quantity
1.8 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC2=C(C(C3=C1C=CC=C3)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.